4'-Bromo-1,1'-biphenyl-4-amine is an aromatic amine synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination. These reactions involve coupling a bromo-substituted biphenyl intermediate with an appropriate amine precursor [].
Research suggests that 4'-Bromo-1,1'-biphenyl-4-amine might hold potential applications in various scientific fields, including:
4'-Bromo-[1,1'-biphenyl]-4-amine is an organic compound with the molecular formula and a molecular weight of approximately 233.104 g/mol. This compound features a biphenyl structure with a bromine atom and an amine group attached to the phenyl ring at the para position. Its IUPAC name reflects its chemical structure, indicating the positions of the substituents on the biphenyl framework. The compound is also known by various synonyms such as 4-bromobiphenyl-4-amine and p-bromobiphenyl-4-amine .
Studies have shown that derivatives of 4'-Bromo-[1,1'-biphenyl]-4-amine exhibit significant biological activity. For instance, certain derivatives have demonstrated trypanocidal and leishmanicidal effects, indicating potential applications in treating parasitic infections like Chagas disease and leishmaniasis. In vitro studies have reported that these compounds are active against various mycobacterial species, suggesting their potential as antimicrobial agents .
Several methods exist for synthesizing 4'-Bromo-[1,1'-biphenyl]-4-amine:
The compound has several notable applications:
Interaction studies involving 4'-Bromo-[1,1'-biphenyl]-4-amine have focused primarily on its biological interactions. Research indicates that certain derivatives exhibit selective toxicity against pathogenic organisms while showing reduced toxicity towards mammalian cells. This selectivity is crucial for developing effective therapeutic agents with minimal side effects .
Several compounds share structural similarities with 4'-Bromo-[1,1'-biphenyl]-4-amine. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Bromoaniline | Aromatic amine | Similar amine functionality; used in dye synthesis. |
| 4-Chloro-[1,1'-biphenyl]-4-amine | Aromatic amine | Chlorine substituent instead of bromine; studied for similar biological activities. |
| 4-Methyl-[1,1'-biphenyl]-4-amine | Aromatic amine | Methyl group affects electronic properties; used in material science. |
| N,N-Dimethyl-[1,1'-biphenyl]-4-amine | Tertiary amine | Enhanced solubility; investigated for pharmacological properties. |
These compounds highlight the uniqueness of 4'-Bromo-[1,1'-biphenyl]-4-amine through its specific bromine substitution and resultant biological activities, differentiating it from others in terms of reactivity and application potential .
The synthesis of brominated biphenyl derivatives gained prominence in the mid-20th century alongside advancements in cross-coupling reactions. While the exact discovery date of 4'-Bromo-[1,1'-biphenyl]-4-amine remains unclear, its emergence aligns with the development of methods for selective bromination of biphenyl systems. Early patents, such as US4990705A (1989), detailed solvent-mediated monobromination techniques to minimize dibrominated byproducts. These protocols laid the groundwork for targeted synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine, which later became accessible through commercial suppliers like Fluorochem and Tokyo Chemical Industry.
This compound’s utility stems from its dual functional groups:
For example, it acts as a precursor in synthesizing liquid crystal materials and pharmaceutical intermediates, such as antiviral agents and kinase inhibitors. Its role in palladium-catalyzed carboamination reactions further underscores its importance in constructing nitrogen-containing heterocycles.
4'-Bromo-[1,1'-biphenyl]-4-amine belongs to the brominated biphenyl amines subclass, characterized by:
Systematic IUPAC naming follows positional numbering: the amine at position 4 and bromine at position 4' on the second ring. Common synonyms include 4-Amino-4'-bromobiphenyl and 4-(4-bromophenyl)aniline.
Biphenyl derivatives exhibit wide-ranging applications due to their planar structure and substituent-dependent electronic properties. Key comparisons include:
Unlike nonpolar biphenyl, the bromine and amine groups in this compound enhance its reactivity and solubility in polar solvents, broadening its synthetic utility.
The molecular formula of 4'-Bromo-[1,1'-biphenyl]-4-amine has been definitively established as C₁₂H₁₀BrN through multiple analytical determinations [1] [2] [3]. This empirical formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, one bromine atom, and one nitrogen atom within the molecular structure. The molecular weight of this compound has been consistently reported as 248.12 grams per mole across various chemical databases and analytical sources [1] [2] [4].
The exactness of the molecular weight determination is critical for analytical identification and quantitative analysis applications [4]. The exact mass, accounting for isotopic composition, has been calculated as 246.99966 daltons, which provides enhanced precision for mass spectrometry applications [4]. This precise molecular weight determination enables accurate identification and quantification of the compound in complex analytical matrices.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrN | [1] [2] [3] |
| Molecular Weight | 248.12 g/mol | [1] [2] [4] |
| Exact Mass | 246.99966 Da | [4] |
| Monoisotopic Mass | 246.99966 Da | [4] |
The structural configuration of 4'-Bromo-[1,1'-biphenyl]-4-amine consists of two phenyl rings connected by a single carbon-carbon bond, forming the characteristic biphenyl framework [4]. The bromine atom is positioned at the para position (4' position) of one phenyl ring, while the amino group occupies the para position (4 position) of the opposite phenyl ring [1] [2] [4]. This substitution pattern creates a symmetrical arrangement with both functional groups located in para positions relative to the central biphenyl linkage.
The canonical Simplified Molecular Input Line Entry System representation for this compound is documented as "C1=CC(=CC=C1C2=CC=C(C=C2)Br)N", which unambiguously defines the connectivity pattern [4]. The International Chemical Identifier string further confirms the structural arrangement as "InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2" [4] [5]. This structural configuration places the electron-withdrawing bromine atom and the electron-donating amino group in positions that significantly influence the electronic properties of the biphenyl system.
The rotatable bond count for this molecule is documented as one, corresponding to the central carbon-carbon bond connecting the two phenyl rings [4]. This rotational freedom allows for conformational flexibility between the two aromatic rings, with the dihedral angle between the rings being influenced by steric interactions and electronic factors [6] [7]. The heavy atom count totals fourteen atoms, comprising the carbon, nitrogen, and bromine atoms that form the molecular skeleton [4].
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted biphenyl systems [8] [5] [4]. The systematic name is constructed by identifying the biphenyl parent structure and indicating the positions and nature of the substituents. The primary International Union of Pure and Applied Chemistry name is "4-(4-bromophenyl)aniline", which describes the compound as an aniline derivative with a 4-bromophenyl substituent [4].
Alternative acceptable International Union of Pure and Applied Chemistry nomenclatures include "4'-bromo-[1,1'-biphenyl]-4-amine" and "[1,1'-Biphenyl]-4-amine, 4'-bromo-" [1] [2] [4]. The numerical designation system employs primed numbers (4') to distinguish positions on the second phenyl ring from those on the first ring (4 position). This naming convention ensures unambiguous identification of the substitution pattern and prevents confusion with other possible isomers.
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 3365-82-0 | [1] [2] [5] [10] [4] |
| Molecular Design Limited Number | MFCD00460409 | [1] [5] [10] |
| National Cancer Institute Number | NSC 130467 | [4] [11] |
| DSSTox Substance Identifier | DTXSID40299436 | [4] |
| International Chemical Identifier Key | YGPBKHKHMVGUFO-UHFFFAOYSA-N | [8] [5] [4] |
| Nikkaji Number | J80.704D | [4] |
| Wikidata Identifier | Q72438483 | [4] |
The three-dimensional conformational characteristics of 4'-Bromo-[1,1'-biphenyl]-4-amine are governed by the rotational freedom around the central carbon-carbon bond connecting the two phenyl rings [6] [7]. Theoretical studies on biphenyl systems indicate that the equilibrium dihedral angle between the two aromatic rings typically ranges from 40 to 45 degrees in the gas phase, representing a balance between steric hindrance from ortho-hydrogen atoms and electronic conjugation effects [6] [7].
Computational analysis reveals that biphenyl derivatives exhibit torsional barriers of approximately 8.0 to 8.3 kilojoules per mole around the planar and perpendicular conformations respectively [7]. The presence of para-substituents such as the bromine atom and amino group in 4'-Bromo-[1,1'-biphenyl]-4-amine does not significantly alter the fundamental conformational preferences of the biphenyl framework, as these substituents do not introduce additional steric interactions at the ortho positions [6] [7].
The molecular geometry around the amino nitrogen exhibits tetrahedral characteristics due to the lone pair of electrons, while the bromine atom maintains its typical covalent radius within the aromatic system [4]. The topological polar surface area of the molecule is calculated as 26 square angstroms, reflecting the contribution of the amino group to the overall polarity [4]. The calculated partition coefficient (XLogP3) value of 4.3 indicates significant lipophilicity, which influences the compound's solubility characteristics and membrane permeability [4].